![molecular formula C11H15ClN4 B2613381 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1956355-15-9](/img/structure/B2613381.png)
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
Imidazopyridine is a fused bicyclic 5,6 heterocycle . The structure of the compound can be determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent anticancer agents . They have been utilized as the core backbone for the synthesis of novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Antibacterial Activity
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which share a similar structure with the compound , have shown antibacterial activity . They have been found to be active against Bacillus subtilis and Staphylococcus aureus .
Antifungal Agents
Substituted imidazo[1,2-a]pyridines, which include the compound , have been used as antifungal agents .
Antiviral Agents
Substituted imidazo[1,2-a]pyridines have also been used as antiviral agents .
Anti-inflammatory Drugs
Imidazo[1,2-a]pyridine derivatives have been proposed for use as anti-inflammatory drugs .
Treatment of Gastric Ulcers
Some imidazo pyridinone compounds, which share a similar structure with the compound , can be used as drugs to treat gastric ulcers .
Treatment of Diabetes
Imidazo pyridinone compounds have also been used in the treatment of diabetes .
Treatment of Psychosis
Imidazo pyridinone compounds have been used in the treatment of psychosis .
Safety and Hazards
While specific safety and hazards information for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride is not available in the retrieved papers, it is generally recommended to avoid breathing dust/fume/gas/mist/vapours/spray of chemical compounds, avoid prolonged or repeated exposure, and take precautionary measures against static discharge .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been found to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
3-piperazin-1-ylimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;/h1-3,6,9,12H,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXXRBYIGFISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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